Product packaging for Insulin B (22-30)(Cat. No.:CAS No. 89270-99-5)

Insulin B (22-30)

Cat. No.: B1671962
CAS No.: 89270-99-5
M. Wt: 1086.2 g/mol
InChI Key: YFZCWRCBISUCFG-ZDMORDKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Insulin B (22-30) peptide is a defined fragment of the insulin B-chain, encompassing the critical C-terminal β-strand region (residues B22-B30) of the native hormone. This sequence is fundamental for research focused on elucidating the structure-activity relationships of insulin, particularly the molecular mechanisms of insulin receptor binding. In the mature insulin monomer, this region forms a β-turn (B20-B23) and a β-strand (B24-B30) that is integral to the hormone's structural stability and its interaction with the insulin receptor. The aromatic triplet (PheB24, PheB25, TyrB26) within this segment is known to be a key component of the receptor binding interface, facilitating the hormone's hinge-opening mechanism upon receptor engagement. Investigations using this peptide, including studies of natural mutations like the MODY-associated ArgB22→Gln, have demonstrated that alterations in this region can severely impair folding efficiency and reduce receptor binding affinity to approximately 20% of wild-type insulin, highlighting its crucial role. Researchers utilize Insulin B (22-30) to probe the structural determinants of insulin foldability, explore the pathophysiology of monogenic diabetes caused by toxic misfolding of proinsulin variants, and support the rational design of novel insulin analogs. This product is supplied for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H75N13O12 B1671962 Insulin B (22-30) CAS No. 89270-99-5

Properties

CAS No.

89270-99-5

Molecular Formula

C53H75N13O12

Molecular Weight

1086.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoic acid

InChI

InChI=1S/C53H75N13O12/c1-31(52(77)78)60-46(71)38(18-9-10-24-54)62-50(75)42-19-12-26-66(42)51(76)44(32(2)67)65-49(74)41(29-35-20-22-36(68)23-21-35)64-48(73)40(28-34-15-7-4-8-16-34)63-47(72)39(27-33-13-5-3-6-14-33)61-43(69)30-59-45(70)37(55)17-11-25-58-53(56)57/h3-8,13-16,20-23,31-32,37-42,44,67-68H,9-12,17-19,24-30,54-55H2,1-2H3,(H,59,70)(H,60,71)(H,61,69)(H,62,75)(H,63,72)(H,64,73)(H,65,74)(H,77,78)(H4,56,57,58)/t31-,32+,37-,38-,39-,40-,41-,42-,44-/m0/s1

InChI Key

YFZCWRCBISUCFG-ZDMORDKWSA-N

SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCN=C(N)N)N)O

Appearance

Solid powder

Other CAS No.

89270-99-5

Purity

>98% (or refer to the Certificate of Analysis)

sequence

RGFFYTPKA

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Insulin B (22-30);  Insulin (B22-B30); 

Origin of Product

United States

Structural and Conformational Dynamics of Insulin B 22 30

Analysis of the C-Terminal Region (B22-B30) Within Full-Length Insulin (B600854)

The B22-B30 region constitutes the C-terminal extremity of the 30-amino acid insulin B-chain. Within the context of full-length insulin, this segment is strategically located to influence interactions with both the A-chain and other insulin molecules during self-assembly. It is recognized as a dynamic element crucial for insulin activation and receptor binding. nih.govrcsb.orgfrontiersin.orgpnas.orgpnas.org

Conformational Flexibility and Disorder in Solution

Studies have shown that the C-terminal residues of the B-chain, specifically from B20 or B25 onwards, exhibit considerable conformational flexibility and are less well-defined in solution structures compared to those observed in insulin crystals. frontiersin.orgacs.orgnih.govpnas.org This increased disorder in solution is attributed to the absence of stabilizing interactions present in the crystalline or self-associated states. Molecular dynamics simulations further support the notion of significant flexibility within the B-chain termini in solution. acs.orgmdpi.com The precise conformational behavior of the B22-B30 segment at the interface with the insulin receptor remains a subject of ongoing investigation due to this inherent flexibility. acs.orgnih.gov For instance, NMR studies on insulin mutants like GlyB24 have revealed disorder in the B20-B30 region when in solution. frontiersin.orgpnas.org

Structural Transitions (e.g., T-state to R-state) and C-terminal Displacement

The C-terminal part of the B-chain is a dynamic component essential for insulin activation and its binding to the insulin receptor. nih.govrcsb.orgfrontiersin.orgpnas.orgpnas.orgpnas.orgau.dk A key feature of insulin's structural transitions, particularly the transition from the inactive T-state to the more active R-state or the conformational changes upon receptor binding, involves the displacement or detachment of the B-chain C-terminus from the core of the insulin molecule. frontiersin.orgpnas.orgacs.orgmdpi.comau.dkumich.edu In the T-state, this region is typically packed against the protein core, while in the R-state or upon engaging with the receptor, it moves away. frontiersin.orgpnas.orgacs.orgmdpi.comau.dkumich.edu Molecular dynamics simulations have demonstrated that R-insulin can spontaneously undergo a conformational change in its B-chain C-terminus, leading to the exposure of its hydrophobic core. umich.edu The segment comprising residues B24-B28, which forms a beta-strand in some states, detaches from the alpha-helical core in the "open" conformation associated with receptor binding. pnas.org

Formation of β-Turns and Peptide Bond Switches (e.g., B25-B26)

The B-chain of insulin contains a known beta-turn in the region of B20-B23. frontiersin.orgacs.orgnih.govsemanticscholar.orgrsc.org This turn involves conserved glycine (B1666218) residues at positions B20 and B23, which typically adopt positive phi dihedral angles. nih.govsemanticscholar.org Furthermore, studies on highly active insulin analogues have revealed the formation of a new beta-turn at residues B24-B26. nih.govrcsb.orgpnas.org This B24-B26 beta-turn is often associated with a trans to cis isomerization of the peptide bond between PheB25 and B26. nih.govrcsb.orgpnas.org The formation of this B26 turn is stabilized by a hydrogen bond between the carbonyl group of PheB24 and the NH group of ThrB27. nih.govpnas.org

Impact of Amino Acid Substitutions on B-Chain Conformation and Stability

Amino acid substitutions within the B-chain, especially in the B22-B30 region, can have profound effects on insulin's conformation, stability, and function. Changes in the B26-30 segment are sometimes engineered to favor monomer formation, which is desirable for rapid-acting insulin analogues. researchgate.net Mutations in the B-chain are known to be associated with various forms of diabetes, often due to impaired proinsulin folding. nih.govnih.govnih.govplos.org Mutations at position B22, in particular, are frequently linked to diabetes and significantly impact proinsulin stability and conformation. nih.govmdpi.commdpi.comnih.govresearchgate.netplos.orgresearchgate.net

Proinsulin B-Chain Arg22 Mutants and Conformational Differences

Arginine at position B22 (ArgB22) is a highly conserved and key residue for the stability of proinsulin. nih.govmdpi.commdpi.comnih.govresearchgate.net ArgB22 stabilizes proinsulin through a conserved inter-chain interaction with Asn86 in the A-chain (AsnA21 in mature insulin). nih.govmdpi.commdpi.comnih.govresearchgate.net The disruption of this interaction through amino acid substitutions leads to increased conformational flexibility and destabilization of the molecule. nih.govmdpi.commdpi.comnih.govresearchgate.net

Studies on ArgB22 mutants have provided detailed insights into these effects:

Substituting ArgB22 with Glutamine (Gln) or Glutamic acid (Glu) disrupts the interaction with AsnA21, resulting in increased conformational flexibility. nih.govmdpi.commdpi.comnih.govresearchgate.net

The [GlnB22]-insulin mutant shows a significant distortion of the B20-B23 beta-turn and the liberation of the B-chain C-terminus from the protein core. plos.orgresearchgate.net This distortion is linked to the increased conformational freedom of the GlnB22 side chain compared to the native ArgB22, which is anchored in a hydrogen bonding network. plos.orgresearchgate.net

The R(B22)Q variant exhibits a flattened free energy landscape, indicating a higher propensity for sampling unfolded states. nih.govnih.govresearchgate.net

Other substitutions at B22, including Gly, Ala, Lys, Tyr, Asp, and Phe, also lead to varying degrees of proinsulin destabilization, primarily by weakening hydrogen bonding interactions. nih.govnih.govresearchgate.net

Chiral mutagenesis studies at positions B20 and B23 have also demonstrated stereospecific differences in the activity and stability of insulin analogues, highlighting the precise structural requirements in this region. semanticscholar.org

Table 1: Conformational Effects of ArgB22 Substitutions

SubstitutionEffect on Interaction with AsnA21Conformational FlexibilityEffect on B20-B23 Beta-TurnFree Energy LandscapeOverall Stability
Wild-type ArgB22Stabilizing interactionLowerIntactDefined minimumHigher
GlnB22DisruptedIncreasedDistortedFlattenedLower
GluB22DisruptedIncreasedNot explicitly detailed, likely affectedFlattenedLower
Other (Gly, Ala, Lys, Tyr, Asp, Phe)Weakened/DisruptedIncreasedNot explicitly detailedFlatterLower (varying degrees)

Inter-Chain Contact Maintenance and Aggregation Propensity

The Insulin B (22-30) region is significant for its involvement in inter-chain contacts within the native insulin dimer and its potential contribution to non-native aggregation. In the dimeric form of insulin, the C-terminal segment of the B-chain, including residues B24, B25, and TyrB26 (part of the "aromatic triplet" PheB24, PheB25, TyrB26), forms a crucial part of the dimer interface nih.govoup.comscispace.com. These residues, particularly the aromatic ones, contribute to a nonpolar surface that interacts with equivalent residues on the other insulin monomer in the dimer oup.comscispace.com. These interactions are primarily hydrophobic and van der Waals contacts, along with some hydrogen bonding oup.com. The structural integrity of this interface is important for maintaining the native dimeric and hexameric states of insulin pnas.org.

Disruption of the native structure of insulin, which can expose normally buried hydrophobic or aromatic residues, increases the propensity for aggregation nih.govresearchgate.netmdpi.comnih.gov. The B-chain, and specifically its C-terminal region, contains several hydrophobic and aromatic residues (Gly22, Tyr23, Ser24, Ser25, Ser26, Phe27, Ala28, Pro29, Tyr30 in the 22-30 sequence) that, when exposed, can drive non-native intermolecular interactions researchgate.netmdpi.com. These interactions can lead to the formation of amyloid fibrils, which are characterized by ordered intermolecular beta-sheet structures acs.orgswitchlab.org.

Research has identified specific peptide fragments within the insulin B-chain as "aggregation-prone regions" or "hot spots" that can form amyloidogenic cores switchlab.orgnih.gov. While the fragment B12-B17 (LVEALYL) is a well-known example, studies have also investigated the aggregation properties of other B-chain fragments. One study specifically tested the fragment B22-B27 and found that it exhibited aggregation properties, as confirmed by assays using Congo Red and Thioflavin T, dyes that bind to amyloid structures nih.gov. This suggests that the core sequence within Insulin B (22-30), specifically residues B22-B27 (GYSSSF), can act as an aggregable unit.

The aggregation process often involves a transition from the native conformation to structures rich in beta-sheets, which then assemble into fibrils acs.orgacs.org. The dynamic nature of the B(22-30) region, which allows it to detach from the insulin core during receptor binding, could also make it susceptible to misfolding and exposure of hydrophobic surfaces under destabilizing conditions, thereby promoting aggregation frontiersin.orgresearchgate.net.

Techniques such as Thioflavin T fluorescence, Congo Red absorption spectroscopy, Circular Dichroism (CD) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are commonly used to monitor the kinetics of aggregation and the changes in secondary structure associated with amyloid formation mdpi.comnih.govacs.orgnih.gov. The second virial coefficient (B22), determined using techniques like static light scattering, is another parameter used to assess the self-association potential of proteins and peptides in solution; negative B22 values indicate a tendency towards self-association and increased aggregation propensity frontiersin.org.

Molecular Interactions and Binding Affinities Involving Insulin B 22 30

Self-Association and Oligomerization Phenomena

Role of B (22-30) in Insulin (B600854) Dimer Formation

Insulin monomers associate to form dimers, a process significantly mediated by interactions involving the C-termini of the B chains. The B (24-30) segment, which includes the B (22-30) region, is central to the formation of the anti-parallel beta sheet structure observed at the dimer interface. Two insulin monomers associate through the formation of four hydrogen bonds involving residues in the B24-B26 region, leading to this anti-parallel arrangement aip.org.

Detailed structural studies have revealed that residues ValB12, LeuB15, PheB24, PheB25, and TyrB26 contribute to the core of the insulin dimer interface nih.gov. The main-chain atoms of PheB24 and TyrB26 are involved in forming key hydrogen bonds that stabilize the dimer nih.gov. The hydrophobic interactions between phenylalanine (Phe) and tyrosine (Tyr) residues within this segment further contribute to dimer stability aip.org.

Mutational analysis has provided detailed research findings on the importance of specific residues within B (22-30) for dimer formation. For instance, substitutions at positions B23, B24, B25, and B26 have been shown to be essential for the phenomenon of negative cooperativity in insulin binding to its receptor, suggesting their direct involvement in interactions that may resemble those in the dimer interface oup.com. Studies on mutant insulin receptors have also indicated that a region resembling the insulin dimer interface, capable of interacting with the B (22-30) segment, is important for high-affinity insulin binding oup.comscispace.com.

The ability of insulin to form dimers and subsequently hexamers is essential for its storage in pancreatic beta cells aip.org. The B (26-30) region has been specifically identified as important for mediating the self-association that leads to hexamer formation, which prolongs the duration of insulin action researchgate.net.

Intermolecular Aromatic Interactions (Phe-Phe-Tyr motif)

A prominent feature within the Insulin B (22-30) segment, specifically at positions B24-B26, is the conserved aromatic triplet motif: PheB24-PheB25-TyrB26 rsc.orgnih.gov. This motif plays a crucial role in mediating intermolecular aromatic interactions that are vital for insulin's structure, self-assembly, and function.

In the context of insulin dimer formation, the aromatic side chains of PheB24, PheB25, and TyrB26 from one monomer interact with equivalent residues in the symmetry-related monomer at the dimer interface aip.orgnih.govnih.gov. These interactions, along with hydrophobic contacts, provide significant stability to the dimer structure aip.org. The conserved nature of this aromatic triplet across vertebrate insulin sequences underscores its functional importance nih.gov.

Research findings highlight the specific contributions of each residue within the Phe-Phe-Tyr motif. The side chains of PheB24 and TyrB26 are in contact with residues from the central B-chain alpha-helix in the insulin monomer, contributing to a specific supersecondary structure nih.gov. At the dimer interface, PheB24 and TyrB26 are involved in main-chain hydrogen bonds nih.gov. The PheB25 side chain is also located at the dimer interface, although its orientation can vary between protomers in the hexameric state nih.gov.

Interactions between clusters of aromatic rings, such as the Phe-Phe-Tyr motif, are common in globular proteins and contribute to their stability, often being located within the hydrophobic core scispace.com. In insulin, this motif not only stabilizes the dimer but is also implicated in interactions with the insulin receptor nih.govoup.comscispace.comresearchgate.netpnas.org. Studies of insulin-receptor interactions indicate that the conserved aromatic motif (PheB24-PheB25-TyrB26) docks between specific domains of the insulin receptor alpha-subunit pnas.org. The aromatic ring of PheB25, in particular, has been shown to be important for high-affinity receptor binding, suggesting essential contacts with aromatic residues in the receptor oup.comscispace.com.

Molecular simulations and structural analyses have further elucidated these interactions. Simulations of aromatic-aromatic interactions at the insulin dimer interface have investigated the contributions of PheB24, PheB25, and TyrB26 nih.gov. These studies can involve calculating interaction energies between these residues and their symmetry-related mates nih.gov.

The dynamic nature of the B chain C-terminus, including the B (22-30) segment, is also important for insulin function. Structural changes in this region, such as the detachment of the B24-B28 segment from the alpha-helical core, can expose the aromatic triplet for receptor binding researchgate.net.

Chemical Modifications and Derivatives of Insulin B 22 30

Non-Enzymatic Glycation of Insulin (B600854) B (22-30)

Non-enzymatic glycation is a process where reducing sugars, such as glucose, react with free amino groups on proteins or peptides, forming covalent adducts. researchgate.netmdpi.comnih.govtandfonline.com This process can alter the biological activity of the modified molecule. researchgate.netmdpi.comresearchgate.net Glycation of insulin is a known phenomenon that occurs in diabetes, with increased amounts of glycated insulin found in pancreatic β-cells cultured in hyperglycemic medium. diabetesjournals.org

Identification of Glycation Sites within the Fragment

Studies on glycated insulin have identified specific sites of glucose binding. Enzymatic digestion of glycated insulin preparations has revealed that the B (22-30) peptide fragment contains a site for the binding of a single glucose molecule. nih.gov While the primary site of initial glycation in the full insulin molecule is often the NH2-terminal Phe1 of the B-chain, with longer exposure to glucose, other sites including the single lysine (B10760008) at B29 and the N-terminus of the A-chain can also become glycated. mdpi.comdiabetesjournals.org The B (22-30) fragment contains a lysine residue at position 29 (LysB29), which possesses a free epsilon-amino group that is susceptible to glycation. researchgate.netmdpi.comnih.govtandfonline.com

Mechanistic Studies of Glucose Binding to Peptide Fragments

The non-enzymatic glycation reaction begins with the condensation of a reducing sugar's aldehyde group with a free amino group (either the N-terminal alpha-amino group or the epsilon-amino group of lysine residues) to form a labile Schiff base. researchgate.netmdpi.comnih.govtandfonline.com This Schiff base then undergoes an Amadori rearrangement to form a more stable ketoamine product, known as an Amadori product. researchgate.netmdpi.comnih.govtandfonline.com The formation of Schiff bases is relatively fast and reversible, while the formation of Amadori products is faster than the reverse reaction, leading to their accumulation over time. tandfonline.com The rearrangement to the Amadori product is thought to be facilitated if a histidine or another lysine amino group is located approximately 5Å from the amino group involved in Schiff base formation. tandfonline.com Further rearrangements of Amadori products can lead to the formation of advanced glycation end products (AGEs). researchgate.netnih.govtandfonline.com Studies on peptide fragments, including those from glycated proteins, are used to identify peptide-derived Amadori products. researchgate.net

Synthetic Modifications and Derivatives of the B-Chain C-Terminus

The C-terminal region of the insulin B-chain is a promising area for modifications aimed at altering insulin's properties, including receptor binding affinity and pharmacokinetic profiles. nih.govnih.govfrontiersin.orgresearchgate.net Synthetic modifications in the B26-B30 region have been explored through various chemical methods, including trypsin-catalyzed coupling reactions of des-(B23-B30)-insulin with synthetic peptides and solid-phase peptide synthesis. nih.gov The B-chain C-terminal region has been mutated or modified to achieve improved therapeutic efficacies, and all FDA-approved insulin analogs have altered C-terminal segments. researchgate.net

Impact of Modifications on Receptor Binding Affinity

Modifications at the C-terminus of the B-chain, particularly in the B26-B30 segment, can significantly impact insulin receptor binding affinity. nih.govnih.govresearchgate.net The C-terminal part of the B-chain is a dynamic element in insulin activation and receptor binding, and it must detach from the central core of insulin to avoid steric clashes and ensure effective binding with the insulin receptor (IR). frontiersin.orgpnas.orgfrontiersin.org

Studies on insulin derivatives with modifications in the B26-B30 region have demonstrated varying effects on receptor affinity. For example, analogues with multiple amino acid to glycine (B1666218) substitutions in positions B27-B30, such as [GlyB27,B28,B29,B30]insulin and [GlyB27,B28,B30]insulin, exhibit relative receptor affinities of approximately 80% compared to native insulin. nih.gov Successive extension of truncated insulin analogues, such as [AlaB26]des-(B27-B30)-insulin-B26-amide, with amino acids corresponding to the native B27-B30 sequence shows the influence of chain length on receptor affinity. nih.gov Extension by B27-threonine amide reduces binding, while further prolongations have smaller effects. nih.gov

Modifications at specific positions within the B(22-30) region can also have pronounced effects. For instance, a backbone-modified insulin derivative, [SarB26]des-(B27-B30)-insulin-B26-amide (sarcosine = N-methylglycine), exhibited an unexpectedly high receptor affinity of 1100%, suggesting the B26-amide hydrogen is not crucial for receptor binding. nih.gov Variations in the B-chain have been shown to significantly alter pharmacokinetic properties, affecting how insulin interacts with receptors. The C-terminus of the insulin B chain is important for receptor binding and contacts the IR near the region where the IR-A and IR-B isoforms differ. researchgate.net Modifications of the C-terminal B25–B27 segment can lead to altered receptor-binding specificity. frontiersin.org

Structure-Activity Relationships of B-Chain Derivatives

Structure-activity relationship studies on B-chain derivatives aim to understand how specific structural changes in the B-chain C-terminus relate to their biological activity, particularly receptor binding and self-association. nih.govnih.govresearchgate.netsci-hub.se The C-terminal segments of the B-chain come together to form an antiparallel β-sheet (residues B24-B28) in insulin dimers, stabilized by hydrogen bonds and hydrophobic interactions involving residues like PheB24, PheB25, TyrB26, and ProB28. nih.gov This region's conformation is critical for insulin's structural transitions and interactions. pnas.orgfrontiersin.org

The effect of the B28-side chain on main-chain conformation, self-association, and receptor binding has been examined with analogues like [XB28]des-(B29-B30)-insulin-B28-amides (X = Phe, Gly, D-Pro). nih.gov While glycine and D-proline analogues retain typical insulin self-association properties and show relative binding of 104% and 143% respectively, the phenylalanine analogue exhibits diminished self-association and lower relative binding (50%). nih.gov

Highly active insulin analogues truncated at residue B26 show a structural convergence with a new β-turn at B24-B26, potentially associated with a trans to cis isomerization at the B25-B26 peptide bond. pnas.org This conformational change may unmask residues crucial for IR binding. pnas.org The conformations of the B-chain C-termini are associated with a β-turn in highly-active insulins and are correlated with their high affinity receptor binding. pnas.org

Modifications in the B (20-30) region have been studied for their potential to mitigate the adverse effects of oxidative stress on insulin receptor interactions, suggesting that alterations in this segment could impact insulin survival and receptor activation.

Here is a table summarizing some of the relative receptor binding affinities discussed:

Insulin DerivativeRelative Receptor Binding Affinity (%)Reference
[GlyB27,B28,B29,B30]insulin~80 nih.gov
[GlyB27,B28,B30]insulin~80 nih.gov
[AlaB26]des-(B27-B30)-insulin-B26-amide273 nih.gov
[AlaB26]des-(B27-B30)-insulin-B26-amide + B27-Threonine71 nih.gov
[PheB28]des-(B29-B30)-insulin-B28-amide50 nih.gov
[GlyB28]des-(B29-B30)-insulin-B28-amide104 nih.gov
[D-ProB28]des-(B29-B30)-insulin-B28-amide143 nih.gov
[SarB26]des-(B27-B30)-insulin-B26-amide1100 nih.gov

This table illustrates that modifications within the B(22-30) region, particularly at the C-terminus, can lead to a wide range of receptor binding affinities, highlighting the critical role of this segment in insulin's interaction with its receptor.

Methodological Approaches in Studying Insulin B 22 30

Peptide Synthesis Techniques

The production of the insulin (B600854) B (22-30) peptide fragment for research purposes relies on established peptide synthesis methodologies. These techniques allow for the controlled assembly of the amino acid sequence corresponding to this specific region of the insulin B-chain.

Solid-Phase Peptide Synthesis (e.g., Merrifield Method)

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for synthesizing peptides, including fragments of the insulin B-chain like the B (22-30) nonapeptide. This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. researchgate.net The Merrifield method, a pioneering SPPS approach, has been referenced in the context of synthesizing human insulin B 22-30 for studies involving quantitative evaluation of synthetic peptide uniformity. hodoodo.com Modified SPPS approaches have also been employed for the synthesis of the nonapeptide (B 22-B 30) of porcine insulin B-chain, demonstrating advantages over liquid-phase peptide synthesis (LPPS) in terms of reduced solvent consumption per coupling and deprotection reaction, lower operating costs, and less solvent waste. researchgate.net These modified SPPS techniques can also lead to reduced side reactions, such as racemization, cyclization, or premature peptide formation, resulting in peptides with improved yields and purity. researchgate.net Fmoc/t-Bu chemistry is a common strategy used in solid-phase peptide synthesis for generating peptides like Insulin B (20-30).

Quantitative Evaluation of Synthetic Peptide Uniformity

Ensuring the uniformity and purity of synthetic peptides is critical for reliable research outcomes. Quantitative evaluation methods are applied to assess the quality of the synthesized Insulin B (22-30) peptide. Control for uniformity of synthetic peptides, such as human insulin B 22-30 synthesized by the Merrifield method, has involved the quantitative evaluation of the Edman degradation of the support-bound peptide. hodoodo.com Following synthesis, the purity of the peptide is typically assessed, often exceeding 95%, using techniques like High-Performance Liquid Chromatography (HPLC). frontiersin.org Additional characterization methods include Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry and amino acid analysis to confirm the identity and composition of the synthesized peptide.

Spectroscopic Characterization

Spectroscopic methods provide valuable insights into the structural properties, aggregation behavior, and interactions of the Insulin B (22-30) peptide and its role within the full insulin protein.

Thioflavin T (ThT) Fluorescence for Amyloid Detection

Thioflavin T (ThT) is a fluorescent dye widely utilized to detect the presence of amyloid fibrils and monitor the kinetics of amyloid formation. nih.govroyalsocietypublishing.orgresearchgate.net ThT exhibits enhanced fluorescence upon binding to the cross-β sheet structures characteristic of amyloid fibrils. nih.govroyalsocietypublishing.org This increase in fluorescence intensity is a result of the restriction of internal rotations within the ThT molecule when it is bound within the amyloid structure. ThT fluorescence has been extensively applied to study the fibrillization of insulin, a protein known to form amyloid aggregates under certain conditions. nih.govroyalsocietypublishing.orgresearchgate.netacs.orgrsc.org The fluorescence quantum yield of ThT when incorporated into insulin fibrils has been determined, providing a quantitative aspect to its use. plos.org Furthermore, variations in ThT binding characteristics can help differentiate between insulin fibrils that adopt different conformational structures. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the three-dimensional structure, dynamics, and interactions of proteins and peptides at atomic resolution. nih.govrcsb.orgfrontiersin.orgpnas.orgnih.govbiorxiv.orgnih.govresearchgate.netresearchgate.netresearchgate.net Solution NMR is employed to determine the structure and dynamics of insulin in its monomeric state, which is the biologically active form. rcsb.orgfrontiersin.orgnih.govnih.govresearchgate.net Solid-state NMR, on the other hand, can be used to determine the atomic resolution structures of insulin amyloid fibrils. pnas.org

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Structural Transitions

FTIR and Raman spectroscopy are valuable tools for analyzing the secondary structure of proteins and peptides and monitoring conformational changes, such as the transition from alpha-helical structures to beta-sheet structures characteristic of amyloid fibrils researchgate.netmdpi.comnih.govnih.gov. These techniques are sensitive to the vibrational modes of the peptide backbone and side chains, providing insights into the molecular structure and chemical composition americanpharmaceuticalreview.com.

FTIR spectroscopy, in particular, is widely used to monitor the α-helix–to–β-sheet transition that occurs during the aggregation of α-helical proteins like insulin nih.gov. The amide I band, which is sensitive to secondary structure, shifts from approximately 1655 cm⁻¹ (typical for α-helical proteins) to around 1627 cm⁻¹ upon aggregation, indicating the formation of parallel β-sheet structures that dominate amyloid fibrils nih.gov. Studies on insulin fibrillation using FTIR have shown that upon incubation under conditions favoring fibrillation, insulin loses some α-helical structure and forms the cross-beta structure indicative of fibrils plos.orgresearchgate.net. The frequencies of beta-sheet bands observed in FTIR spectra can depend on the conditions under which fibrillation is induced, such as heating or agitation researchgate.net.

Raman spectroscopy complements FTIR by providing information about molecular vibrations americanpharmaceuticalreview.com. It can be used to study structural characterization, analyze aggregation, and identify amyloid-beta peptides mdpi.com. Key vibrational indicators for secondary structure in Raman spectroscopy include the amide I, II, III, and S bands mdpi.com. Changes in the side chain spectral features can be used to assess hydrogen bonding networks, local environments, and inter- or intra-molecular interactions within a protein or peptide americanpharmaceuticalreview.com. Raman spectroscopy can also reveal the formation and breakage of disulfide bonds within fibrils rsc.org. Studies using Raman spectroscopy on peptide aggregation have observed enhancement of the amide II band in the visible spectral region due to the aggregation of disordered peptides into β-sheet structures mdpi.com. Low-frequency Raman spectroscopy can provide information on the intermolecular vibrational modes and the higher-order organization of peptide assemblies rsc.org.

Mass Spectrometry-Based Analyses

Mass spectrometry (MS) is a powerful analytical tool for studying peptides and proteins, including the detection and characterization of modifications like glycation and the analysis of peptide fragments creative-proteomics.comfrontiersin.org.

MALDI-TOF Mass Spectrometry for Glycation Analysis

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) MS is instrumental in detecting glycation in intact proteins and large peptide chains creative-proteomics.com. Glycation is a non-enzymatic process involving the addition of a carbohydrate, typically glucose, to amino groups of proteins or peptides, such as the N-terminus or lysine (B10760008) residues creative-proteomics.comfrontiersin.org. This modification can alter the biological activity of proteins nih.gov.

MALDI-TOF MS analysis of glycated proteins shows an increase in mass corresponding to the addition of glucose adducts scialert.netcore.ac.uk. For example, the detection of fructosamine-modified peptides involves a characteristic mass increment of +162 Da creative-proteomics.com. Studies have utilized MALDI-TOF MS to monitor the extent of glycation in proteins like insulin, observing an increase in mass upon incubation with glucose scialert.net. The degree of insulin glycation has been shown to increase in a concentration- and time-dependent manner in relation to glucose exposure nih.gov.

Enzymatic digestion of glycated insulin followed by MALDI-TOF MS analysis of the resulting peptide fragments can pinpoint the specific sites of glycation nih.govacs.org. For instance, enzymatic digestion with endoproteinase Glu-C has revealed that both the B 1-13 and B 22-30 peptide fragments of glycated insulin can contain a site where a single glucose molecule is bound nih.govresearchgate.net. Glycation sites identified in insulin include the N-terminals of both the A and B chains and the Lys29 residue of the B-chain core.ac.ukacs.org. MALDI-TOF MS has been used to characterize mono-, di-, and even triglycated forms of insulin and determine the exact locations of the glycation sites core.ac.ukacs.org.

Interactive table 1: Glycation Sites Identified in Bovine Insulin by MALDI-TOF/TOF MS core.ac.ukacs.org

Insulin ChainResidueGlycation Status
A chainGly1 (N-terminus)Monoglycated, Diglycated (with B chain Phe1), Triglycated (with B chain Phe1 and Lys29)
B chainPhe1 (N-terminus)Monoglycated, Diglycated (with A chain Gly1), Diglycated (with B chain Lys29), Triglycated (with A chain Gly1 and B chain Lys29)
B chainLys29Monoglycated, Diglycated (with B chain Phe1), Triglycated (with A chain Gly1 and B chain Phe1)

LC-MS/MS and ESI-MS for Peptide Mapping and Fragment Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS), often coupled with tandem MS (MS/MS), are essential techniques for peptide mapping and fragment analysis nih.govshimadzu.de. Peptide mapping involves the digestion of a protein into smaller peptides, which are then separated and identified by MS shimadzu.de. This technique is crucial for confirming protein identity, analyzing post-translational modifications, and characterizing structural changes shimadzu.de.

LC-MS/MS allows for the separation of complex peptide mixtures by liquid chromatography before their analysis by mass spectrometry nih.gov. ESI is a soft ionization technique commonly used with LC, producing charged molecules with minimal fragmentation frontiersin.org. The subsequent MS/MS analysis involves the fragmentation of selected precursor ions and the detection of the resulting fragment ions, which provides sequence information and helps in identifying modifications creative-proteomics.comnih.gov.

LC-MS/MS has been used to analyze peptide mixtures from digested proteins, including insulin, to identify peptides and characterize modifications nih.gov. This approach is vital for achieving high sequence coverage of a protein thermofisher.com. Tandem mass spectra of peptides contain structural information that can be used to assess the peptide core structure and identify modifications acs.orgnih.gov. Different fragmentation techniques, such as Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), can be employed in MS/MS to generate characteristic fragment ions, aiding in peptide sequencing and the localization of modifications like fructosamine (B8680336) sites creative-proteomics.comthermofisher.com.

LC-MS compatible peptide mapping methods have been developed for insulin and its analogues to efficiently identify masses and sequences of peptides google.comgoogle.com. These methods are capable of distinguishing between different insulin variants based on their peptide maps google.com.

Microscopic Techniques

Microscopic techniques provide visual information about the morphology and kinetics of peptide and protein aggregation.

Atomic Force Microscopy (AFM) for Fibril Morphology and Kinetics

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to visualize the morphology of aggregates, including amyloid fibrils, at the nanoscale capes.gov.brpnas.orgcore.ac.uknih.govnih.gov. AFM can provide detailed information about the size, shape, and structure of prefibrillar species, protofibrils, and mature fibrils capes.gov.brpnas.orgcore.ac.uk.

AFM has been extensively used to study the fibrillation process of insulin and other amyloidogenic peptides capes.gov.brpnas.orgcore.ac.uknih.gov. Time-lapse AFM experiments allow for the direct observation of the aggregation process over time, providing insights into the kinetics and mechanisms of fibril formation capes.gov.brpnas.orgcore.ac.uknih.gov. These studies can reveal the multistage and hierarchical character of spontaneous fibrillation capes.gov.brcore.ac.uk.

AFM images can show the appearance of different morphological features during fibrillation, such as globular oligomers, elongated assemblies, short seed-like forms, and mature fibrils with various structures like straight rods, twisted ribbons, and bundles capes.gov.brcore.ac.uk. AFM can also be used to study the interaction of peptides with surfaces and membranes, which can influence aggregation pathways pnas.orgfrontiersin.org.

Studies using AFM on insulin fibrillation have shown the formation of branched insulin fibrils plos.org. Time-lapse AFM has revealed that a steady-state distribution of protein oligomers can be reached before the appearance of fibrillar aggregates nih.gov. AFM studies also suggest that pre-existing fibrils can promote the formation of new fibrils on their surface, indicating a secondary nucleation pathway in insulin aggregation kinetics nih.gov. AFM, particularly in tapping mode, minimizes lateral forces between the probe tip and the sample, enabling the visualization of fragile nanoscale aggregates pnas.org. Phase-image AFM can provide information about the visco-elastic surface properties of fibrils capes.gov.brcore.ac.uk.

Interactive table 2: Morphological Features Observed During Insulin Fibrillation by AFM capes.gov.brcore.ac.uk

Aggregation StageObserved Morphology
PrefibrillarGlobule-shaped oligomers, elongated forms
Early FibrillarShort, thick (8-nm) seed-like forms, bundles of early protofilaments
Mature FibrilsStraight rods, twisted ribbon-like structures, rod bundles, ropelike structures, twisted superhelices

AFM force spectroscopy is another application that can probe the interactions and stability of peptide aggregates at the single-molecule level nih.govnih.gov.

Electron Microscopy for Fibril Morphology

Electron Microscopy (EM), particularly Transmission Electron Microscopy (TEM), is a crucial technique for visualizing the morphology of amyloid fibrils formed by insulin and its fragments. TEM allows for direct observation of the fibrous structures, providing details on their shape, size, and organization. Studies on insulin fibrillation have utilized TEM to confirm the presence of fibrils and to examine their structural characteristics. biorxiv.orgplos.orgpnas.orgnih.gov For instance, TEM images of insulin fibrils formed under specific conditions have revealed homogeneous, left-handed helical twisted fibrils with average lengths on the order of 500 nm. pnas.orgnih.gov Cryo-electron microscopy (cryo-EM) has further advanced the understanding of insulin fibril structure, providing higher resolution details of protofilaments and their packing arrangements. rcsb.orgpnas.org Cryo-EM studies have shown that insulin fibrils can exist in multiple forms, composed of one or more protofilaments containing both the A and B chains linked by disulfide bonds. rcsb.org A 3.2-Å resolution cryo-EM structure of a two-protofilament insulin fibril revealed the β-sheet conformation within the protofilament and the interactions driving their packing. rcsb.org While studies specifically using EM solely on the isolated Insulin B (22-30) fragment are less commonly highlighted in the provided search results, EM is routinely applied to study the morphology of aggregates and fibrils where this region is implicated, either as part of the full protein or longer B-chain fragments known to be amyloidogenic. mdpi.comresearchgate.netresearchgate.netresearchgate.net

Scattering Techniques

Scattering techniques are valuable tools for probing the size, shape, and structural development of aggregates and fibrils in solution. Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) provide complementary information on the aggregation process.

Dynamic Light Scattering (DLS) for Aggregate Size and Kinetics

Dynamic Light Scattering (DLS) is widely used to measure the size distribution of particles in solution and to monitor the kinetics of aggregation. By detecting the fluctuations in scattered light caused by Brownian motion, DLS can determine the hydrodynamic radius of species ranging from monomers to large aggregates and fibrils. This technique is particularly useful for observing the initial stages of aggregation and tracking the growth of larger species over time. Studies on insulin aggregation have employed DLS to characterize aggregate size and understand the influence of various factors, such as ionic conditions, on aggregation kinetics. nih.gov For example, DLS has been used in conjunction with other techniques to investigate how sulfate (B86663) anions affect the self-assembly of human insulin, showing that increased sulfate concentration can inhibit the conversion of insulin molecules into aggregates by modifying the aggregation pathway. nih.gov DLS experiments can reveal different populations of aggregate sizes, indicating varied aggregation pathways under different conditions. nih.gov

Computational and Theoretical Modeling

Computational methods, such as Molecular Dynamics (MD) simulations and structure prediction algorithms like AlphaFold, play a vital role in complementing experimental studies by providing atomic-level insights into protein behavior, conformational changes, and interactions.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior and conformational flexibility of proteins and peptides over time. By simulating the movements of atoms based on physical laws, MD can provide insights into how the structure of Insulin B (22-30) changes, how it interacts with other molecules (such as the insulin receptor or other insulin molecules during aggregation), and the influence of environmental factors. MD simulations have been used to investigate the conformational dynamics of insulin, particularly focusing on the C-terminal region of the B chain (including residues 22-30). plos.org These simulations have revealed that the opening of the B chain C-terminus is a stochastic process involving transitions through different conformations, which is believed to be essential for receptor binding. plos.org MD simulations can also highlight the role of specific residues, such as Phe24 and Tyr26 within this region, in stabilizing the inactive state and initiating conformational changes required for activation. plos.org Furthermore, MD simulations have been applied to study the structural changes within insulin during amyloid formation, showing initial unfolding followed by the formation of β-sheet structures. nih.gov The flexibility of the B chain, particularly around residues 22-30, has been observed in MD simulations of full-length insulin, with this region showing increased fluctuations under certain conditions. biorxiv.org MD simulations have also been used to study the interaction of the B chain C-terminus (residues 22-30) with the insulin receptor, suggesting that this region could interact with a specific domain of the receptor to form a structure resembling the insulin dimer interface. oup.com

Free Energy Perturbation (FEP) Calculations for Binding Affinity

Free Energy Perturbation (FEP) calculations are a computational method used to determine the difference in free energy between two states, often applied to estimate the binding affinity of a ligand to a receptor. researchgate.netacs.org In the context of insulin and its variants, FEP calculations have been utilized to understand the increased affinity observed in certain insulin analogs, such as insulin glargine and insulin X10, for receptors like the insulin receptor (IR) and insulin-like growth factor-1 receptor (IGF-1R). researchgate.netbiorxiv.orgbiorxiv.orgbiorxiv.org

While direct FEP calculations specifically focused on the binding affinity of the isolated Insulin B (22-30) peptide to its targets are not extensively detailed in the search results, FEP is a valuable tool for studying the impact of mutations or modifications within the insulin structure, including the B chain, on receptor binding. Studies using FEP have investigated mutations at positions like B10 and modifications at the C-terminal end of the B-chain (which includes the 22-30 region) in insulin analogs like Lispro and Aspart to understand their effect on binding affinity to IR and IGF-1R. researchgate.netbiorxiv.orgbiorxiv.org These calculations can successfully capture directional shifts in potency, with predicted values often falling within 1 kcal/mol of experimental results, demonstrating the utility of FEP in computational mutagenesis studies of insulin and its analogs. researchgate.netbiorxiv.orgbiorxiv.org

FEP calculations involve setting up perturbations between a reference molecule and a target molecule, often running simulations with different intermediate steps to minimize hysteresis. acs.org For protein-ligand systems, multiple binding poses can be considered by running separate FEP calculations for each pose and combining the results. acs.org

Molecular Graphics Techniques for Interaction Visualization

Molecular graphics techniques are essential for visualizing the three-dimensional structures of molecules and their interactions. Programs like VMD and UCSF ChimeraX are widely used for displaying and analyzing molecular assemblies, including proteins like insulin and their complexes. acs.orgwustl.edu These techniques allow researchers to visualize the intricate interactions that characterize receptor-ligand pairs, such as hydrogen bonds, hydrophobic interactions, and pi-pi interactions, which are important in processes like insulin dimerization. biorxiv.orgrsc.org

Visualization of molecular structures obtained from experimental methods like X-ray crystallography or cryo-electron microscopy, as well as from computational simulations like molecular dynamics (MD), is crucial for understanding the structural basis of insulin function and the impact of changes in its sequence or conformation. biorxiv.orgacs.orgwustl.eduresearchgate.net For instance, molecular graphics can illustrate how the C-terminal segment of the B chain (residues B24-B30), which includes the Insulin B (22-30) region, moves from the hormone core to engage with the insulin receptor. nih.gov They can also show the flexible nature of regions like the start of chain B (residues 22-30), which exhibit increased fluctuations in MD simulations under certain conditions. biorxiv.org

Molecular graphics programs offer various rendering styles and coloring options to highlight specific features, such as secondary structure elements (alpha helices and beta sheets), disulfide bonds, and interacting residues. acs.orgwustl.edunih.gov They can also be used to visualize protein-protein interaction networks, providing a broader view of the molecules involved in pathways like insulin signaling. nih.gov

Enzymatic Digestion and Peptide Mapping

Enzymatic digestion followed by peptide mapping is a fundamental technique used to characterize proteins, verify their identity, and analyze post-translational modifications or sequence variations. This method involves cleaving a protein into smaller peptide fragments using specific proteases, and then separating and identifying these fragments, typically using chromatography and mass spectrometry. jfda-online.comjapsonline.comgoogle.comgoogle.com

For insulin, enzymatic digestion is commonly employed in quality control and characterization of recombinant insulin and insulin analogs. Proteases such as endoproteinase Glu-C (also known as V8 protease) are frequently used, as they cleave specifically at the C-terminus of glutamate (B1630785) residues. jfda-online.comjapsonline.comgoogle.comgoogle.comresearchgate.netresearchgate.net Digestion of human insulin with Glu-C yields several peptide fragments, and the Insulin B (22-30) sequence is consistently observed as a distinct fragment. jfda-online.comgoogle.comgoogle.comresearchgate.net

Peptide mapping by techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection or coupled with mass spectrometry (LC-MS) allows for the separation and identification of these fragments based on their physicochemical properties and mass-to-charge ratio. japsonline.comgoogle.comgoogle.com The resulting chromatogram or mass spectrum generates a "peptide map" or "peptide fingerprint" that is characteristic of the specific protein sequence. jfda-online.comgoogle.comgoogle.com

This technique is sensitive enough to detect subtle differences in amino acid sequences, making it valuable for screening insulin analogs that may differ from human insulin by only one to three amino acids. jfda-online.com Peptide mapping can confirm the expected fragments, identify impurities, and assess the structural integrity of insulin preparations. jfda-online.comjapsonline.comgoogle.comgoogle.comresearchgate.net For example, studies have shown that digestion of human insulin with V8 protease generates fragments including B(22-30), which elutes at a specific retention time in chromatography. jfda-online.comgoogle.comgoogle.com

The process typically involves denaturing the protein, performing enzymatic cleavage under controlled conditions (e.g., specific enzyme-to-substrate ratio, temperature, and pH), and then analyzing the resulting peptides. jfda-online.comjapsonline.comgoogle.comgoogle.com Reduction of disulfide bonds may also be included in the sample preparation. google.comgoogle.com

Example Peptide Fragments from Human Insulin Digestion with Protease V8 (Glu-C)

Fragment LabelAmino Acid SequenceResidues
Fragment IA1-A44
Fragment IIB22-B309
Fragment IIIA18-A21 and B14-B2112
Fragment IVA5-A17 and B1-B1325

Note: Fragment numbering and composition may vary slightly depending on the specific digestion protocol and analysis method used in different studies. The table above is based on findings from multiple sources using V8 protease. jfda-online.comgoogle.comgoogle.com

Peptide mapping is a critical tool for quality assessment of insulin and its analogs, helping to ensure that the produced protein has the correct sequence and structure. jfda-online.comgoogle.comgoogle.com

Strategies for Modulating Insulin Aggregation

Development of Peptide Inhibitors of Fibrillation

Peptide-based inhibitors have emerged as a promising strategy to prevent insulin (B600854) fibrillation. rsc.orgfrontiersin.org The design of these peptides often takes inspiration from sequences known to interact with insulin or its aggregation-prone regions. rsc.org

The design of peptide inhibitors can be based on aromatic motifs, such as the Phe-Phe (FF) sequence, which is known for its strong propensity to fibrillate and is present within the insulin sequence. rsc.orgmdpi.com Peptides incorporating this motif, sometimes coupled with β-breaker amino acids like proline, have been investigated for their ability to inhibit amyloid formation. rsc.orgmdpi.com For example, stereoisomers of Pro-Phe-Phe have been studied for their inhibitory activity against insulin fibrillation, with specific stereoconfigurations showing effectiveness. rsc.org While research on Pro-Phe-Phe stereoisomers has demonstrated their potential to inhibit insulin fibrillation generally, specific detailed findings directly linking the inhibitory mechanism of these exact stereoisomers solely to the Insulin B (22-30) fragment are not explicitly detailed in the provided search results. However, given that Insulin B (22-30) is a key amyloidogenic region of insulin, it is a likely target for such inhibitors.

Peptide inhibitors can exert their effects through various mechanisms. One key mechanism is the binding to aggregation-prone regions of insulin, such as the Insulin B (22-30) fragment, thereby preventing their self-association. acs.orgnih.gov By interacting with these critical segments, inhibitors can delay the nucleation phase, which is the rate-determining step in insulin aggregation. acs.orgnih.gov Some peptides have been shown to impede insulin fibrillation and reduce the formation of β-sheet rich structures characteristic of amyloid fibrils. frontiersin.org Studies using biophysical techniques and molecular dynamics simulations have provided evidence for these mechanisms, suggesting that effective inhibitors can bind to regions prone to aggregation, disrupting the self-assembly process. frontiersin.orgacs.org

Role of Natural Molecules and Small Compounds

Natural molecules and small synthetic compounds also represent a diverse group of potential inhibitors of insulin aggregation. acs.orgnih.govmdpi.com Various plant-derived metabolites, including phenols, flavonoids, and terpenes, have been explored for their antidiabetic properties, some of which may involve modulating protein aggregation. mdpi.comsochob.clekb.eg Small molecules can potentially stabilize the native insulin structure or interact with aggregation intermediates to prevent fibril formation. acs.orgnih.gov For instance, certain small molecules have been shown to inhibit insulin aggregation, although high concentrations may sometimes be required. acs.org The specific effects of various natural molecules and small compounds on the aggregation of the Insulin B (22-30) fragment itself would require more targeted research.

Chaperone-Mediated Inhibition of Fibril Formation

Molecular chaperones, particularly small heat shock proteins (sHSPs) like alpha-crystallin, play a crucial role in maintaining protein homeostasis by preventing the aggregation of unfolded or misfolded proteins. nih.govnih.govresearchgate.net This chaperone activity extends to inhibiting the fibrillation of proteins like insulin. nih.govnih.govscienceopen.com

Fibrinogen, a blood plasma protein primarily known for its role in blood clotting, has also been implicated in interactions with amyloidogenic peptides. mdpi.comwikipedia.org While research has explored the interaction of fibrinogen with various amyloid-forming proteins and peptides, the specific mechanism of fibrinogen-induced stabilization of prefibrillar intermediates of Insulin B (22-30) is not extensively detailed in the provided search results. However, studies have shown that proteins like human serum albumin can bind to native insulin and aggregable insulin fragments, potentially influencing their aggregation pathways. mdpi.com Fibrinogen's ability to interact with proteins and its involvement in processes like platelet aggregation wikipedia.orgwikipedia.org suggest a potential, albeit not specifically detailed for Insulin B (22-30) in the provided context, role in modulating protein assembly.

Alpha-crystallin, a major protein in the eye lens, exhibits significant chaperone-like activity and can prevent the aggregation of various substrate proteins, including insulin. nih.govnih.govresearchgate.netscienceopen.commdpi.com Specific peptide fragments derived from alpha-crystallin, such as the mini-alphaB-crystallin peptide corresponding to residues 73-92, have been shown to possess anti-aggregation properties. nih.govresearchgate.net Notably, the mini-alphaB-crystallin was found to efficiently suppress the aggregation of the insulin B chain. nih.gov This suggests that specific regions within alpha-crystallin are capable of interacting with and stabilizing aggregation-prone segments of insulin, including potentially the B (22-30) region, thereby preventing fibril formation. nih.govresearchgate.net The chaperone activity of alpha-crystallin peptides is concentration-dependent and involves interactions that prevent the self-association of denaturing proteins. nih.govnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
Insulin B (22-30)10441190
Pro-Phe6351946
Phe-Pro-Phe14863211
FibrinogenNot available as a single discrete structure in PubChem nih.gov
Alpha-crystallinNo single CID for the entire protein; refers to a family of proteins and subunits.
Pro-Phe-Phe stereoisomersSpecific CIDs vary by stereoisomer (e.g., L-Pro-L-Phe-L-Phe: 10133081 nih.gov; D-Pro-D-Phe-D-Phe: structure not explicitly found with CID in search results, but related to Pro-Phe-Phe motif)
Human Serum AlbuminNot applicable (large protein)
Thioflavin T2738790 (from external knowledge, not explicitly in search results)

Data Table: Examples of Peptide Inhibitors and Their Effects on Insulin Aggregation

However, based on the information regarding alpha-crystallin peptides and general peptide inhibitors, a conceptual representation of data that could be presented might look like this:

Inhibitor TypeExample (if specified)Target (e.g., Insulin B chain, general insulin)Observed Effect on AggregationReference
Mini-alphaB-crystallin peptideResidues 73-92 (DRFSVNLDVKHFSPEELKVK)Insulin B chainEfficient suppression nih.gov
Designed 13-mer peptidesDITT-RYNGKVWWRMonomeric insulinComplete inhibition rsc.org
Pro-Phe-Phe stereoisomersL-Pro-D-Phe-L-PheGeneral insulin fibrillationEffective inhibition rsc.org

Non-Proteolytic Interference by Insulin-Degrading Enzyme (IDE)jejunu.ac.kr

Insulin-Degrading Enzyme (IDE) is a metalloprotease known primarily for its role in cleaving insulin and other peptides. tandfonline.comnih.govwikipedia.org IDE degrades insulin into several fragments through specific cleavage sites in both the A and B chains. nih.govmdpi.com Major cleavage sites in the B chain include B9-B10, B13-B14, B16-B17, and B25-B26, with minor sites at B10-B11, B14-B15, and B24-B25. nih.govmdpi.com Cleavage at B16-B17 is notable as B16 tyrosine is critical for insulin-receptor recognition. nih.gov

Beyond its proteolytic activity, IDE has been proposed to have non-proteolytic functions, acting as a chaperone or "dead-end" chaperone that can block the aggregation of amyloidogenic peptides. uc.ptplos.org This non-catalytic activity might involve preventing aggregation without cleaving the substrate. nih.gov While IDE interacts with and cleaves full-length insulin, and fragments like B20-25 and B26-30 have been identified as principal fragments produced by IDE cleavage of insulin, the specific non-proteolytic interference of IDE with the isolated Insulin B (22-30) fragment's aggregation is not explicitly detailed in the provided search results. researchgate.net Studies show that IDE's substrate recognition depends on tertiary structure rather than just primary sequence, and it can encapsulate substrates like the insulin B chain within its catalytic chamber, inducing conformational changes. researchgate.netrcsb.org This suggests potential for interaction with fragments, but direct evidence of non-proteolytic interference with B(22-30) aggregation was not found.

Influence of Engineered Nanomaterials on Self-Assembly

Engineered nanomaterials have been explored for their potential to modulate protein aggregation, including that of insulin. rsc.orgrsc.orgnih.govresearchgate.netacs.org Nanoparticles can interact with proteins, influencing their self-assembly pathways and aggregation kinetics. rsc.orgnih.govacs.orgscilit.com For instance, porous nanogold (PNG) and porous nano-silica (PNS) have been shown to reduce the amyloid aggregation of insulin, with PNS also prolonging the lag phase of fibril formation. rsc.orgrsc.org Surface-engineered gold nanoparticles (GNPs) with polyethylene (B3416737) glycol (PEG) structures have been shown to modulate the self-assembly of human insulin, with higher molecular weight PEG structures promoting amyloid fibril formation by enhancing protein adsorption and primary nucleation. nih.govacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.